molecular formula C7H10O2 B3052673 6-Oxabicyclo[3.2.1]octan-7-one CAS No. 4350-83-8

6-Oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3052673
CAS No.: 4350-83-8
M. Wt: 126.15 g/mol
InChI Key: KKVBULDFFNFYHJ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]octan-7-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Lithium aluminium hydride in an inert atmosphere.

    Substitution: Amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Bicyclic ketones.

    Reduction: Amino alcohols.

    Substitution: Amides.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of target molecules .

Comparison with Similar Compounds

Uniqueness: 6-Oxabicyclo[3.2.1]octan-7-one is unique due to its oxygen-containing bicyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVBULDFFNFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304818
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-83-8
Record name NSC167473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.1]octan-7-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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